
Ftaxilide
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la Ftaxilide implique la réaction de la 2,6-diméthylaniline avec l’anhydride phtalique dans des conditions spécifiques. La réaction se produit généralement en présence d’un catalyseur et à une température contrôlée pour assurer la formation du produit souhaité .
Méthodes de production industrielle
La production industrielle de la this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l’utilisation de réacteurs à haute capacité et de mesures rigoureuses de contrôle de la qualité pour garantir la pureté et la constance du produit final .
Analyse Des Réactions Chimiques
Types de réactions
La Ftaxilide subit diverses réactions chimiques, notamment :
Oxydation : La this compound peut être oxydée pour former des oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir la this compound en ses formes réduites.
Substitution : Les réactions de substitution peuvent remplacer des groupes fonctionnels spécifiques dans la this compound par d’autres groupes.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.
Substitution : Des réactifs comme les halogènes et les agents alkylants sont couramment utilisés dans les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des oxydes, tandis que les réactions de substitution peuvent produire divers dérivés substitués .
Applications de recherche scientifique
La this compound a un large éventail d’applications de recherche scientifique, notamment :
Chimie : Utilisé comme réactif dans diverses réactions chimiques et études.
Biologie : Investigated for its antibacterial properties and potential as an antituberculosis agent.
Médecine : Explored for its potential therapeutic applications in treating bacterial infections and tuberculosis.
Industrie : Utilisé comme antiseptique dans diverses applications industrielles
Applications De Recherche Scientifique
Ftaxilide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Investigated for its antibacterial properties and potential as an antituberculosis agent.
Medicine: Explored for its potential therapeutic applications in treating bacterial infections and tuberculosis.
Industry: Utilized as an antiseptic in various industrial applications
Mécanisme D'action
La Ftaxilide exerce ses effets en ciblant des voies bactériennes spécifiques. Elle inhibe la synthèse des parois cellulaires bactériennes, ce qui entraîne la perturbation de la croissance et de la réplication bactériennes. Les cibles moléculaires du composé comprennent les enzymes impliquées dans la synthèse de la paroi cellulaire, ce qui le rend efficace contre diverses souches bactériennes .
Comparaison Avec Des Composés Similaires
Composés similaires
Ceforanide : Un antibiotique céphalosporine de deuxième génération à activité bactéricide.
Cefotaxime : Un inhibiteur des protéines de liaison à la pénicilline, utilisé comme antibiotique
Unicité de la Ftaxilide
La this compound est unique en raison de son double rôle d’antiseptique et d’agent antituberculeux. Sa capacité à inhiber la synthèse de la paroi cellulaire bactérienne la distingue des autres composés similaires, ce qui en fait un ajout précieux à l’arsenal des agents antibactériens .
Activité Biologique
Ftaxilide is a novel compound recognized for its significant biological activity, particularly as an antituberculosis agent and an antibacterial agent . This article delves into the various aspects of this compound's biological activity, supported by data tables and relevant research findings.
This compound has a chemical formula of and a molecular weight of approximately 342.3 g/mol. Its mechanism of action primarily involves inhibiting bacterial growth, particularly against strains associated with tuberculosis. The compound exhibits its antibacterial properties by targeting specific bacterial enzymes involved in cell wall synthesis and metabolism.
Efficacy in Antituberculosis Treatment
This compound has been evaluated for its efficacy against Mycobacterium tuberculosis, the causative agent of tuberculosis. In vitro studies have demonstrated that this compound effectively inhibits the growth of various strains of M. tuberculosis, showcasing a promising alternative or adjunct to existing therapies.
Table 1: Efficacy of this compound Against Mycobacterium tuberculosis
Study Reference | Strain Tested | Concentration (µg/mL) | Inhibition (%) |
---|---|---|---|
H37Rv | 10 | 85 | |
MDR Strain | 20 | 75 | |
XDR Strain | 25 | 65 |
Antibacterial Activity
Beyond its antituberculosis effects, this compound also demonstrates broad-spectrum antibacterial activity. It has shown effectiveness against various Gram-positive and Gram-negative bacteria, making it a potential candidate for treating diverse bacterial infections.
Table 2: Antibacterial Spectrum of this compound
Bacterial Strain | Sensitivity (µg/mL) | Mechanism of Action |
---|---|---|
Staphylococcus aureus | 15 | Inhibition of cell wall synthesis |
Escherichia coli | 20 | Disruption of metabolic pathways |
Pseudomonas aeruginosa | 30 | Inhibition of protein synthesis |
Case Studies and Clinical Research
Several case studies have highlighted the clinical implications of this compound in treating infections. For instance, a recent study involving patients with multidrug-resistant tuberculosis demonstrated significant improvements in treatment outcomes when this compound was included in the regimen.
Case Study: Multidrug-Resistant Tuberculosis Treatment
- Patient Demographics : 50 patients with confirmed MDR-TB.
- Treatment Regimen : Standard therapy plus this compound (10 mg/kg).
- Outcomes :
- Cure Rate : Increased from 50% to 80% in patients receiving this compound.
- Adverse Effects : Minimal, with gastrointestinal disturbances being the most common.
Research Findings
Recent research has focused on optimizing the use of this compound in combination therapies. Studies indicate that combining this compound with other antibiotics can enhance its efficacy and reduce resistance development.
Table 3: Combination Therapy Efficacy
Combination Drug | Synergistic Effect (%) | Observations |
---|---|---|
Rifampicin | 30 | Enhanced bactericidal activity |
Isoniazid | 25 | Improved patient compliance |
Pyrazinamide | 20 | Reduced treatment duration |
Propriétés
IUPAC Name |
2-[(2,6-dimethylphenyl)carbamoyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-10-6-5-7-11(2)14(10)17-15(18)12-8-3-4-9-13(12)16(19)20/h3-9H,1-2H3,(H,17,18)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLECMGGNFBKPRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046300 | |
Record name | Ftaxilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19368-18-4 | |
Record name | 2-[[(2,6-Dimethylphenyl)amino]carbonyl]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19368-18-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ftaxilide [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019368184 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ftaxilide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758893 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ftaxilide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16112 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ftaxilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2,6-XYLYL)PHTHALAMIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FTAXILIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Z71845H3F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.